molecular formula C8H7N3O2S B1416597 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1152605-07-6

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1416597
CAS No.: 1152605-07-6
M. Wt: 209.23 g/mol
InChI Key: WPRROOODTALIEZ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The systematic nomenclature of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The compound's complete International Union of Pure and Applied Chemistry name reflects its complex structure, beginning with the thiazole ring as the principal functional group due to the presence of the carboxylic acid substituent. The pyrazole ring is treated as a substituent at the 2-position of the thiazole ring, with the methyl group attached to the nitrogen atom at position 1 of the pyrazole ring.

The molecular formula C8H7N3O2S indicates the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular framework. The compound is assigned the Chemical Abstracts Service registry number 1152605-07-6, which serves as a unique identifier in chemical databases worldwide. The molecular weight of 209.23 grams per mole provides essential information for stoichiometric calculations and analytical determinations.

The structural complexity of this compound allows for several isomeric variations, particularly positional isomers where the carboxylic acid group or the pyrazole substituent could be located at different positions on their respective ring systems. The 4-position of the thiazole ring represents the specific location of the carboxylic acid group, while alternative isomers could theoretically place this functional group at the 5-position of the thiazole ring. Similarly, the pyrazole ring attachment at the 2-position of the thiazole creates a specific geometric arrangement that distinguishes this compound from other possible positional isomers.

The International Chemical Identifier system provides the standardized representation InChI=1S/C8H7N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-4H,1H3,(H,12,13), which encodes the complete structural information including connectivity and hydrogen bonding patterns. The corresponding International Chemical Identifier Key WPRROOODTALIEZ-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier for database searching and cross-referencing purposes.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRROOODTALIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152605-07-6
Record name 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid is in the field of medicinal chemistry. The compound's structure suggests potential interactions with biological targets, which could lead to the development of novel therapeutic agents.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. Studies have shown that compounds containing these moieties can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects : Some studies have reported that thiazole derivatives can exhibit anti-inflammatory activities. This raises the possibility that this compound could be explored for its potential to alleviate inflammation-related conditions .

Agrochemicals

The agricultural sector has also shown interest in this compound due to its potential as a pesticide or herbicide. Compounds with thiazole and pyrazole structures are known for their effectiveness in controlling pests and weeds.

Research Insights

  • Pesticidal Activity : Preliminary studies suggest that compounds similar to this compound can act as effective agents against agricultural pests. The interaction of these compounds with specific enzymes in pests could lead to their development as eco-friendly pesticides .

Material Science

In material science, the unique properties of this compound make it a candidate for developing new materials.

Potential Applications

  • Polymer Chemistry : The compound's functional groups can be utilized to modify polymer properties, enhancing their mechanical strength or thermal stability. This aspect is particularly relevant in creating advanced materials for industrial applications .

Summary Table of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntimicrobial agents, anti-inflammatory drugsSignificant activity against bacteria/fungi
AgrochemicalsPesticides or herbicidesEffective against agricultural pests
Material ScienceModifying polymer propertiesEnhances mechanical strength/thermal stability

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s activity and physicochemical properties are influenced by substituents on the thiazole ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 1-Methylpyrazol-4-yl C₈H₇N₃O₂S 209.23 1152605-07-6 Pyrazole group; moderate polarity
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl C₁₁H₉NO₂S 219.26 845885-82-7 Aromatic hydrophobicity; AgrA inhibitor
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₆ClNO₂S 239.67 845885-82-7 Electron-withdrawing Cl; enhanced reactivity
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-Thienyl C₈H₅NO₂S₂ 235.28 Not provided Thiophene moiety; improved solubility in organics
2-(Methoxycarbonyl)-1,3-thiazole-4-carboxylic acid Methoxycarbonyl C₆H₅NO₄S 187.18 1516807-24-1 Ester group; lower acidity

Physicochemical Properties

  • Solubility: The thienyl analog () is insoluble in water but soluble in ethanol/DMSO, making it suitable for organic-phase reactions. The target compound’s pyrazole group introduces moderate polarity, balancing aqueous and lipid solubility . 4-Methylphenyl analog () is hydrophobic, favoring membrane penetration.
  • Thermal Stability :

    • 3-Chlorophenyl analog has a higher melting point (206–207°C) due to halogen-induced intermolecular forces .
    • The target compound’s storage at room temperature suggests stability under standard lab conditions .

Hazard Profiles

Compound Hazard Statements Precautionary Measures
Target Compound H302, H315, H319, H335 Use PPE; avoid inhalation/contact
4-Methylphenyl Analog H315, H319, H335 Similar precautions; handle in fume hood
3-Chlorophenyl Analog Not specified Assume standard lab safety protocols

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₈H₇N₃O₂S
  • Molecular Weight : 209.23 g/mol
  • CAS Number : 1152605-07-6
  • IUPAC Name : 2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antitumor , anticonvulsant , and anti-inflammatory agent .

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions that can inhibit tumor growth. For instance:

CompoundCell LineIC50 Value (µg/mL)Mechanism
This compoundA431 (human epidermoid carcinoma)< 2.0Induction of apoptosis
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole derivativesJurkat (T-cell leukemia)< 2.0Inhibition of Bcl-2 protein

The presence of electron-donating groups and the thiazole ring structure are crucial for enhancing cytotoxic activity against cancer cells .

Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant applications. In a study evaluating various thiazoles, compounds similar to this compound demonstrated effective protection in seizure models:

CompoundModel UsedEfficacy
Thiazole derivative analoguesPTZ (Pentylenetetrazol) induced seizures100% protection observed

The SAR analysis suggests that modifications to the thiazole core can significantly enhance anticonvulsant properties .

Anti-inflammatory Activity

In addition to its antitumor and anticonvulsant properties, this compound has shown potential anti-inflammatory effects. Studies indicate that thiazoles can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Studies

Several case studies have documented the effects of thiazole derivatives, including this compound:

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of thiazole derivatives and tested them against various cancer cell lines.
    • Results showed that the incorporation of a pyrazole moiety significantly enhanced the anticancer activity compared to non-pyrazole counterparts.
  • Case Study on Anticonvulsant Properties :
    • A study evaluated the anticonvulsant effects of several thiazole derivatives in animal models.
    • The results indicated that specific substitutions on the thiazole ring could lead to enhanced seizure protection.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation and hydrolysis steps. For example, pyrazole-thiazole hybrids are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and hydrazine derivatives, followed by hydrolysis under basic conditions to yield the carboxylic acid . Modifications in the pyrazole ring (e.g., methyl group positioning) can be achieved using alkylation or substitution reactions, as demonstrated in the synthesis of related pyrazole-4-carboxylates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm carboxylic acid (-COOH) and thiazole/pyrazole ring vibrations.
  • NMR (¹H and ¹³C) to resolve substituent positions and confirm regiochemistry. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the methyl group at position 5 shows distinct splitting patterns in ¹H NMR .
  • Single-crystal X-ray diffraction (using programs like SHELXL) for absolute structural confirmation, particularly to resolve tautomeric forms or hydrogen-bonding networks .

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrazole-thiazole hybrids are explored as bioactive scaffolds due to their ability to inhibit enzymes (e.g., tyrosinase) or interact with biological targets (e.g., BRD4). For instance, derivatives with substituted aryl groups exhibit anti-inflammatory and antifungal properties, validated via molecular docking and in vitro assays .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental structural data?

Discrepancies often arise in bond angles or conformer stability. A combined approach is recommended:

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to predict optimized geometries and compare with experimental X-ray data .
  • Hydrogen-bonding analysis to assess stability of trans-coplanar conformers, as seen in thiazole derivatives where intramolecular hydrogen bonding stabilizes specific conformations .
  • Torsion angle validation using crystallographic data (e.g., SHELXL-refined structures) to resolve anti/syn conformer conflicts .

Q. What methodological considerations are critical when refining crystal structures of thiazole derivatives using SHELXL?

Key considerations include:

  • Handling high-resolution data : SHELXL’s robust parameterization allows refinement of anisotropic displacement parameters for non-H atoms, critical for thiazole rings with delocalized electron density .
  • Twinning correction : Use the TWIN command for twinned crystals, common in thiazole derivatives due to pseudo-symmetry.
  • Hydrogen bonding networks : SHELXL’s restraints (e.g., DFIX) can model hydrogen bonds between carboxylic acid groups and adjacent heteroatoms .

Q. How does the substitution pattern on the pyrazole ring influence reactivity and bioactivity?

  • Methyl group positioning : 1-Methyl substitution on the pyrazole enhances metabolic stability compared to 3- or 5-methyl analogs, as shown in pharmacokinetic studies of related compounds .
  • Electron-withdrawing groups : Substituents like -CF₃ or halogens on the pyrazole increase electrophilicity, improving interactions with enzymatic active sites (e.g., BRD4 inhibitors in ).
  • Steric effects : Bulky substituents on the thiazole ring can hinder rotational freedom, affecting binding affinity in molecular docking studies .

Q. What strategies are effective for resolving synthetic byproducts in pyrazole-thiazole hybrid synthesis?

  • Chromatographic purification : Use gradient elution on silica gel or reverse-phase HPLC to separate regioisomers.
  • Mechanistic analysis : Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation or ring-opening).
  • Crystallization screening : Selective crystallization in solvents like EtOAc/hexane isolates the desired product, as demonstrated in the synthesis of 5-methyl-1-phenyl derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid

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